

Technical Guide to the Spectral Data of 3-Methoxypiperidine

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Compound of Interest

Compound Name: 3-Methoxypiperidine

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This document provides a comprehensive overview of the key spectral data for **3-Methoxypiperidine** ($C_6H_{13}NO$), a heterocyclic compound of interest in pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics.

Chemical Structure and Properties

3-Methoxypiperidine is a piperidine ring substituted with a methoxy group at the 3-position.[1]

- Molecular Formula: $C_6H_{13}NO$ [2]
- Molecular Weight: 115.17 g/mol [1][2]
- Monoisotopic Mass: 115.099714038 Da[2]
- CAS Number: 4045-29-8[1][2]

1H NMR Spectral Data

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The 1H NMR spectrum of **3-Methoxypiperidine** exhibits characteristic signals corresponding to the protons on the piperidine ring and the methoxy group.

Table 1: ^1H NMR Chemical Shifts for **3-Methoxypiperidine**

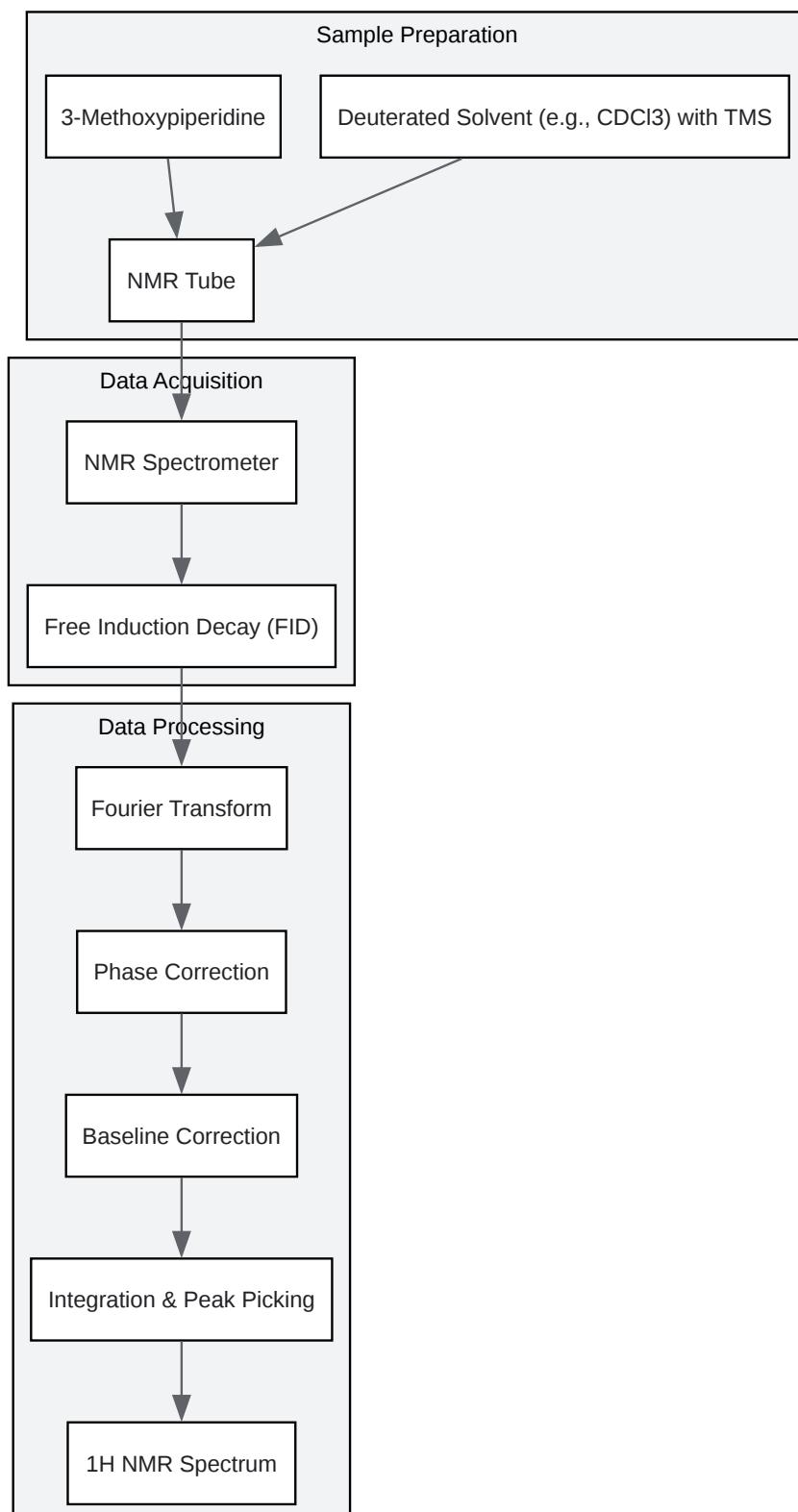
Protons	Chemical Shift (ppm)	Multiplicity
OCH ₃	~3.3	s
H-3	~3.2-3.4	m
H-2eq, H-6eq	~2.9-3.1	m
H-2ax, H-6ax	~2.5-2.7	m
H-4, H-5	~1.4-1.9	m
NH	~1.5-2.5	br s

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "s" denotes a singlet, "m" a multiplet, and "br s" a broad singlet.

Experimental Protocol for ^1H NMR

A solution of **3-Methoxypiperidine** is prepared by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The N-H proton signal can be identified by its broadness and its disappearance from the spectrum upon the addition of a few drops of D₂O, due to proton-deuterium exchange.[3][4]

^1H NMR Experimental Workflow

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Caption: Workflow for ^1H NMR Spectroscopy.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of **3-Methoxypiperidine** shows distinct signals for each unique carbon atom.

Table 2: ¹³C NMR Chemical Shifts for **3-Methoxypiperidine**

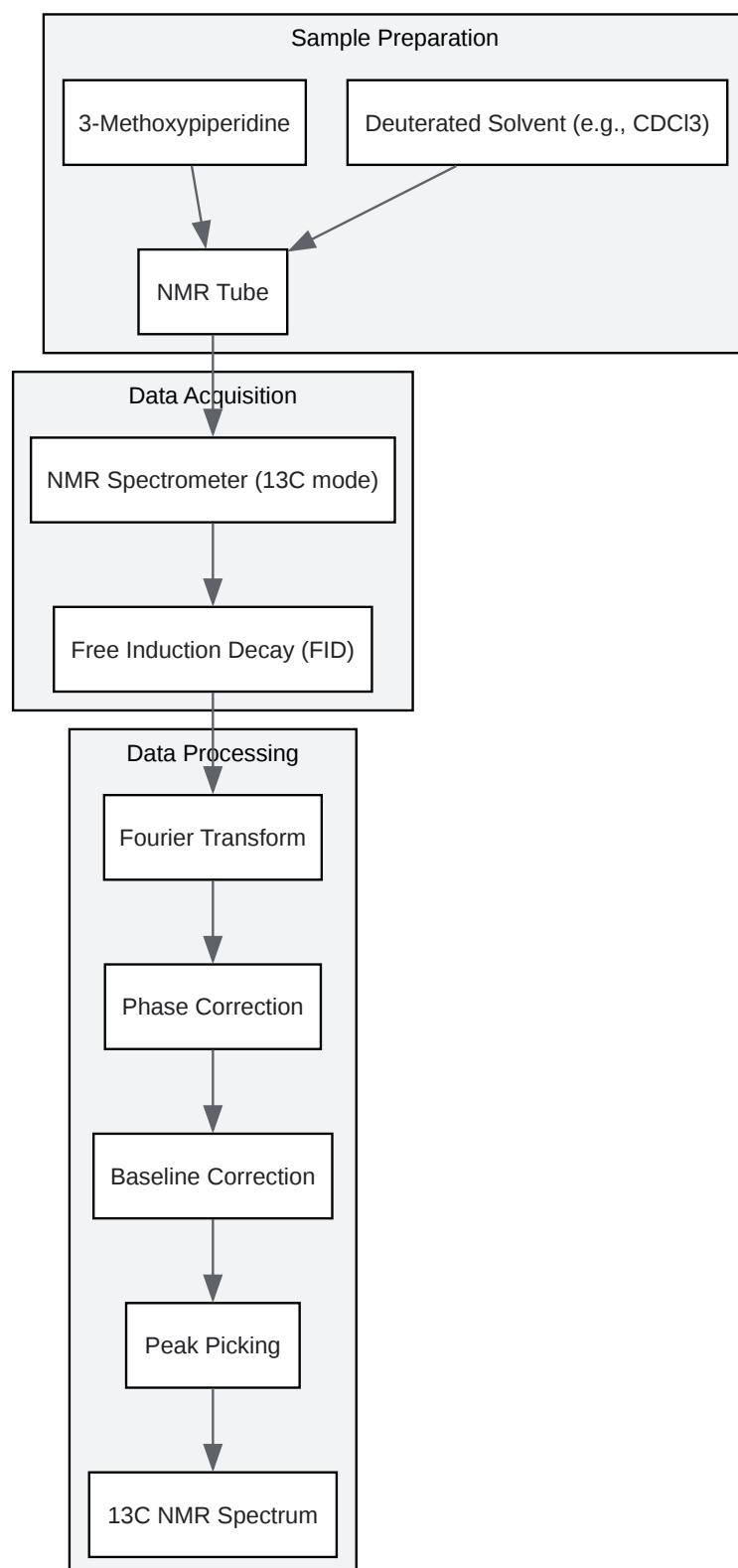
Carbon Atom	Chemical Shift (ppm)
C-3	~75-78
OCH ₃	~55-58
C-2, C-6	~45-50
C-4, C-5	~20-30

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR

The sample is prepared in the same manner as for ¹H NMR spectroscopy. The ¹³C NMR spectrum is typically acquired on the same spectrometer, operating at a frequency corresponding to the ¹³C nucleus (e.g., 75 MHz for a 300 MHz ¹H instrument). Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹³C NMR Experimental Workflow

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Caption: Workflow for ^{13}C NMR Spectroscopy.

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3-Methoxypiperidine**, a secondary amine, will show characteristic absorption bands.

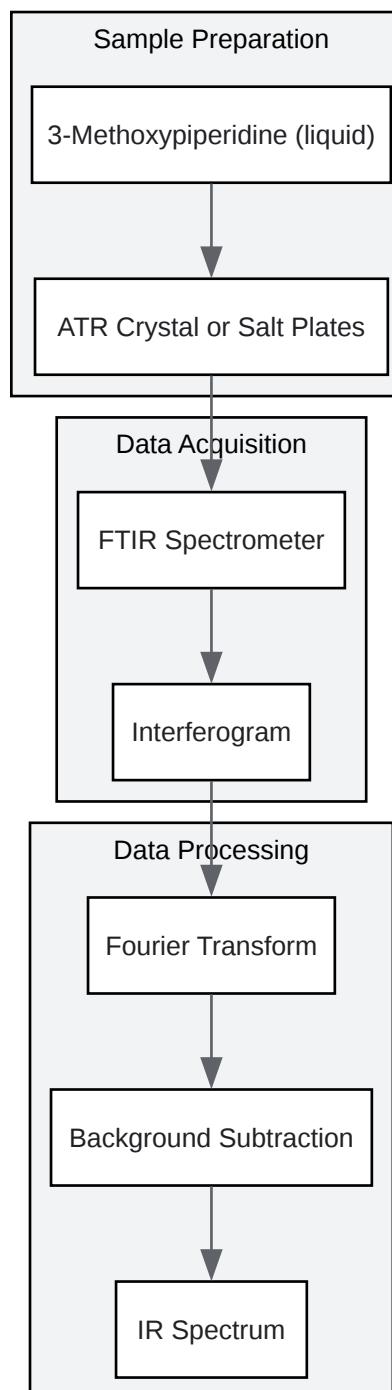
Table 3: Key IR Absorption Bands for **3-Methoxypiperidine**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch	~3300-3500	Medium, sharp
C-H Stretch (sp ³)	~2850-3000	Strong
C-O Stretch (Ether)	~1050-1150	Strong
C-N Stretch	~1020-1250	Medium

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **3-Methoxypiperidine**, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the ATR crystal. The background spectrum is first recorded and then subtracted from the sample spectrum.

IR Spectroscopy Experimental Workflow



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Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Key Mass Spectrometry Data for **3-Methoxypiperidine**

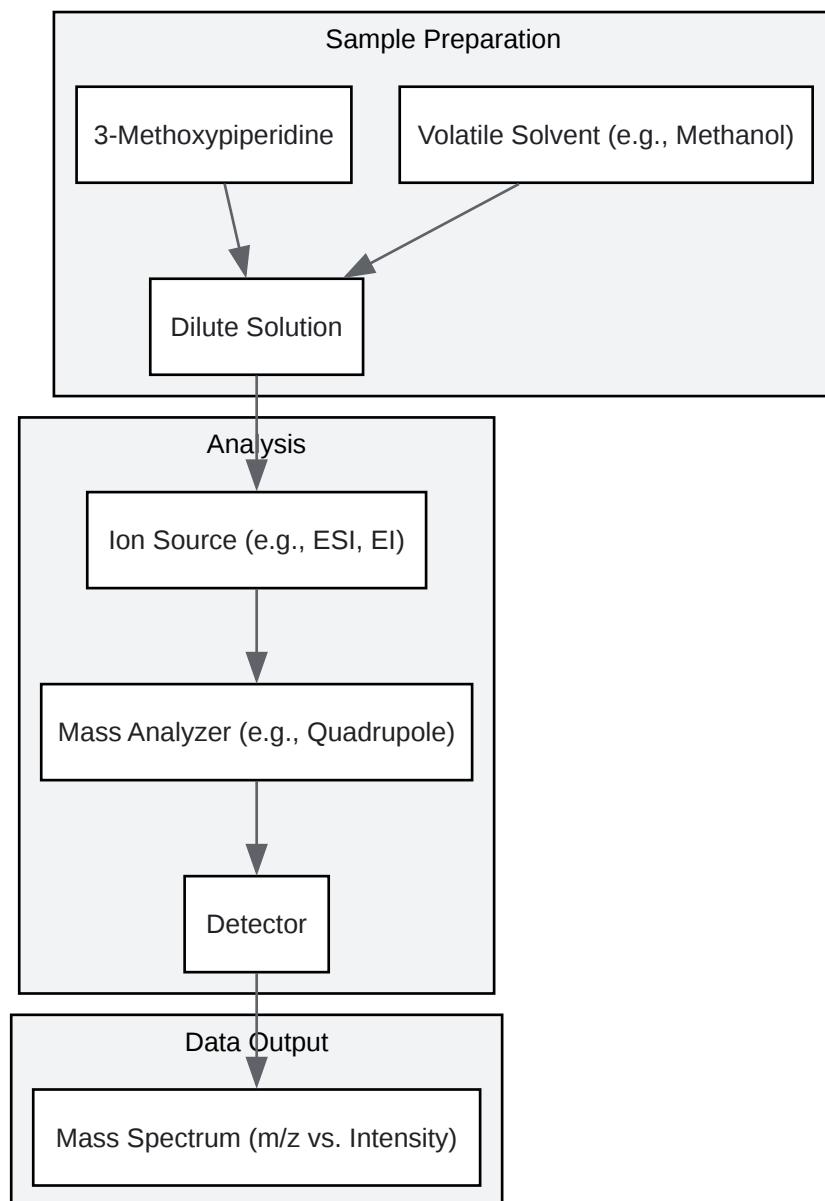
Parameter	Value
Molecular Ion $[M]^+$	m/z 115
$[M+H]^+$	m/z 116.10700[5]
$[M+Na]^+$	m/z 138.08894[5]
Common Fragments	m/z values corresponding to α -cleavage

Alkylamines characteristically undergo α -cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[4] This results in the formation of a resonance-stabilized, nitrogen-containing cation.

Experimental Protocol for Mass Spectrometry

A dilute solution of **3-Methoxypiperidine** is prepared in a volatile solvent such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The ions generated are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio, and detected. For ESI, the sample is often analyzed in positive ion mode to observe the $[M+H]^+$ ion.

Mass Spectrometry Experimental Workflow



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Caption: Workflow for Mass Spectrometry.

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